The Structure, Significance, and Synthesis of β-L-Fucose 1-Phosphate: A Core Intermediate in Glycobiology
The Structure, Significance, and Synthesis of β-L-Fucose 1-Phosphate: A Core Intermediate in Glycobiology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
β-L-fucose 1-phosphate is a pivotal phosphorylated monosaccharide that serves as a central metabolic intermediate in the biosynthesis of guanosine diphosphate (GDP)-L-fucose. As the universal donor substrate for fucosyltransferases, GDP-L-fucose is indispensable for the fucosylation of glycoconjugates, a post-translational modification critical to a vast array of biological processes including cell adhesion, signaling, immune responses, and pathogenesis. Consequently, a comprehensive understanding of β-L-fucose 1-phosphate—from its precise molecular architecture to its synthesis and biological context—is fundamental for researchers in glycobiology, oncology, and infectious disease, as well as for professionals engaged in the development of novel therapeutics targeting glycosylation pathways. This guide provides an in-depth examination of the structure, physicochemical properties, metabolic role, and synthesis of β-L-fucose 1-phosphate, offering field-proven insights and detailed methodologies to support advanced research and development.
Molecular Structure and Physicochemical Properties
The functional identity of β-L-fucose 1-phosphate is dictated by its unique three-dimensional structure. It is a derivative of L-fucose, a deoxyhexose sugar, which distinguishes it from more common hexoses like glucose and galactose by the absence of a hydroxyl group at the C6 position.
Core Chemical Structure
β-L-fucose 1-phosphate consists of an L-fucopyranose ring with a phosphate group attached to the anomeric carbon (C1). The key structural features are:
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L-Configuration: It is an L-sugar, which is less common in nature than D-sugars, with a specific stereochemical arrangement of hydroxyl groups.
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Deoxy Sugar: The C6 position is a methyl group (CH₃) rather than a hydroxymethyl group (CH₂OH).
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Pyranose Ring: The sugar exists predominantly as a six-membered tetrahydropyran ring.
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β-Anomeric Configuration: The phosphate group at the anomeric carbon (C1) is in the equatorial position relative to the plane of the ring. This orientation is crucial for its recognition and processing by downstream enzymes like GDP-L-fucose pyrophosphorylase.
The IUPAC name for this compound is {[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}phosphonic acid[1].
Physicochemical Data Summary
A precise understanding of the molecule's properties is essential for its handling, synthesis, and analysis. The key quantitative data are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃O₈P | [1][2][3][] |
| Average Molecular Weight | 244.136 g/mol | [1][2][] |
| Monoisotopic Molecular Weight | 244.034804377 g/mol | [1] |
| CAS Registry Number | 16562-59-7 (for the acid form) | [1] |
| Appearance | Solid powder (often as a salt) | [][5] |
| Solubility | Soluble in water (50 mg/mL for bis(cyclohexylammonium) salt) | [5] |
| Storage Temperature | -20°C | [][5] |
Biological Significance and Metabolic Context
β-L-fucose 1-phosphate is not merely a static chemical entity but a dynamic intermediate in a critical metabolic pathway known as the "salvage pathway" for L-fucose. This pathway allows cells to recycle free L-fucose, derived from dietary sources or the breakdown of endogenous glycoproteins, into the activated sugar nucleotide GDP-L-fucose.
The Salvage Pathway for Fucosylation
The conversion of free L-fucose into a form suitable for fucosylation involves two key enzymatic steps:
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Phosphorylation: L-fucokinase (EC 2.7.1.52) catalyzes the phosphorylation of L-fucose at the C1 position using ATP as the phosphate donor, yielding β-L-fucose 1-phosphate.
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Activation: GDP-L-fucose pyrophosphorylase (GFPP) (EC 2.7.7.30) catalyzes the reversible reaction between β-L-fucose 1-phosphate and guanosine triphosphate (GTP) to produce GDP-L-fucose and pyrophosphate[1]. This reaction is typically magnesium-dependent[1].
GDP-L-fucose then serves as the substrate for fucosyltransferases, which attach fucose to various glycans on proteins and lipids. These fucosylated structures are vital for numerous biological functions, including cell-cell adhesion, protein glycosylation, and tissue development[2]. Dysregulation of this pathway is implicated in diseases such as cancer and inflammation[2][].
Metabolic Pathway Diagram
The following diagram illustrates the central role of β-L-fucose 1-phosphate in connecting free L-fucose to the fucosylation machinery of the cell.
Caption: The L-fucose salvage pathway.
Synthesis and Characterization Protocols
The availability of high-purity β-L-fucose 1-phosphate is essential for studying the kinetics of GFPP, screening for inhibitors, and as a starting material for the synthesis of GDP-L-fucose and its analogs. Both chemical and enzymatic methods have been developed for its synthesis.
Chemical Synthesis Approach
Chemical synthesis offers a route for large-scale production. A practical method was developed that achieves a high overall yield by leveraging a neighboring group participation strategy.
Principle: This synthesis proceeds from L-fucose via per-O-acetylation, selective anomeric bromination, and finally phosphorylation. A key step involves a Koenigs-Knorr-like glycosylation where a benzoyl group at the C2 position participates, directing the stereochemistry to favor the desired β-anomer[6].
Experimental Protocol: Large-Scale Chemical Synthesis of β-L-Fucopyranosyl Phosphate[6]
This protocol is an illustrative summary based on published methods and should be adapted and optimized under appropriate laboratory safety standards.
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Per-O-benzoylation of L-Fucose: L-fucose is treated with a benzoylating agent (e.g., benzoyl chloride in pyridine) to protect all hydroxyl groups. The C2-benzoyl group is critical for the stereochemical outcome in the glycosylation step.
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Anomeric Bromination: The 1-O-benzoyl group is selectively replaced with bromine using HBr in an appropriate solvent, yielding the glycosyl bromide donor.
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Phosphate Glycosylation: The glycosyl bromide is reacted with a suitable phosphate donor (e.g., dibenzyl phosphate) in the presence of a promoter. The neighboring C2-benzoyl group participates to form an intermediate that sterically hinders attack from the alpha-face, leading predominantly to the β-phosphate product.
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Deprotection: The benzoyl and benzyl protecting groups are removed via catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) to yield the final β-L-fucopyranosyl phosphate.
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Purification and Salt Formation: The product is purified using ion-exchange chromatography and can be isolated as a stable salt, such as the dicyclohexylammonium salt, for improved handling and storage[6].
Enzymatic Synthesis Approach
Enzymatic synthesis provides exceptional stereospecificity, yielding the β-anomer exclusively under mild reaction conditions. This method is ideal for producing biologically active material for biochemical assays.
Principle: The synthesis utilizes L-fucokinase to directly phosphorylate L-fucose. This enzyme is highly specific for its substrates, L-fucose and ATP, preventing the formation of unwanted byproducts.
Experimental Protocol: Enzymatic Synthesis of β-L-Fucose 1-Phosphate[7]
-
Reaction Mixture Preparation: Prepare a buffered reaction mixture (e.g., 50 mM Tris-HCl, pH 7.5) containing:
-
L-fucose (e.g., 10-20 mM)
-
ATP (1.5-2.0 molar equivalents)
-
Magnesium chloride (MgCl₂) (e.g., 10 mM) as a cofactor
-
-
Enzyme Addition: Add a purified preparation of recombinant L-fucokinase to the reaction mixture. The optimal amount of enzyme should be determined empirically to achieve a desired reaction rate.
-
Incubation: Incubate the reaction at the enzyme's optimal temperature (e.g., 37°C) for a period of 2-16 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by measuring the depletion of ATP or the formation of product using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Reaction Quenching and Purification: Terminate the reaction by heat inactivation of the enzyme or by adding cold ethanol. The product, β-L-fucose 1-phosphate, can be purified from the reaction mixture using anion-exchange chromatography to separate it from unreacted fucose, ATP, and ADP.
Synthesis Workflow Visualization
The following diagram outlines the logical flow for producing and verifying β-L-fucose 1-phosphate for research applications.
Caption: General workflow for synthesis and purification.
Structural Characterization
Confirmation of the synthesized product's identity and purity is non-negotiable. The primary analytical methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
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NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the fucopyranose ring structure and the stereochemistry, while ³¹P NMR confirms the presence and chemical environment of the phosphate group. The anomeric configuration (β) can be determined by the coupling constant of the anomeric proton (H1).
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to verify the exact molecular weight of the compound, confirming its elemental composition[8]. Tandem MS (MS/MS) can provide structural information through fragmentation patterns[8].
Conclusion and Future Perspectives
β-L-fucose 1-phosphate is a deceptively simple molecule that holds a position of immense strategic importance in cellular metabolism. Its role as the direct precursor to GDP-L-fucose places it at the gateway to all cellular fucosylation. For researchers, a deep understanding of its structure and chemistry is the foundation for exploring the broader field of glycobiology. For drug development professionals, the enzymes that produce and consume this intermediate, L-fucokinase and GDP-L-fucose pyrophosphorylase, represent attractive targets for therapeutic intervention in diseases characterized by aberrant glycosylation. The continued development of robust and scalable synthesis protocols for β-L-fucose 1-phosphate and its analogs will remain a critical endeavor, fueling future discoveries in this dynamic field.
References
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Human Metabolome Database. (n.d.). Showing metabocard for Fucose 1-phosphate (HMDB0001265). [Link]
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G-G, H., & C, P. (1993). Large-scale synthesis of beta-L-fucopyranosyl phosphate and the preparation of GDP-beta-L-fucose. Carbohydrate Research, 242, 69-76. [Link]
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National Center for Biotechnology Information. (n.d.). Beta-L-fucose 1-phosphate. PubChem Compound Database. [Link]
- Fessner, W. D., & Sinerius, G. (2004). Enzymatic synthesis of L-fucose and L-fucose analogs.
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Ishihara, H., Massaro, D. J., & Heath, E. C. (1968). The metabolism of L-fucose. 3. The enzymatic synthesis of beta-L-fucose 1-phosphate. Journal of Biological Chemistry, 243(6), 1103-1109. [Link]
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Nunez, H. A., & Barker, R. (1977). Synthesis of beta-L-fucopyranosyl phosphate and L-fucofuranosyl phosphates by the MacDonald procedure. Carbohydrate Research, 56(2), 315-324. [Link]
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Wikimedia Commons. (2007). File:Beta-L-Fucose-1-phosphat.svg. [Link]
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